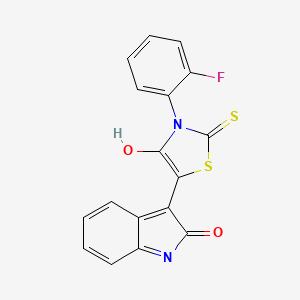

(Z)-3-(2-fluorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Description

This compound belongs to the rhodanine derivative family, characterized by a thiazolidin-4-one core substituted with a 2-fluorophenyl group at position 3 and a (Z)-configured 2-oxoindolin-3-ylidene moiety at position 5. Its structure has been confirmed via NMR, HRMS, and X-ray crystallography . The fluorine atom at the ortho position of the phenyl ring and the indolinone system contribute to its electronic and steric properties, influencing biological interactions such as enzyme inhibition or antimicrobial activity.

Properties

IUPAC Name |

3-[3-(2-fluorophenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9FN2O2S2/c18-10-6-2-4-8-12(10)20-16(22)14(24-17(20)23)13-9-5-1-3-7-11(9)19-15(13)21/h1-8,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGYPSPJVDRZKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(2-fluorophenyl)-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one, with CAS number 375833-98-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties and mechanisms of action.

The compound has a molecular formula of and a molecular weight of approximately 398.43 g/mol. Key physical properties include:

- Density : 1.6 ± 0.1 g/cm³

- Boiling Point : 527.6 ± 60.0 °C at 760 mmHg

- Flash Point : 272.9 ± 32.9 °C

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate fluorinated indole derivatives and thiazolidinone precursors. The detailed synthetic pathway often includes multiple steps such as:

- Formation of the thiazolidinone core.

- Introduction of the fluorophenyl group.

- Ylidene formation through condensation reactions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent, particularly against various cancer cell lines. Research indicates that it exhibits significant cytotoxic activity, with IC50 values suggesting effective inhibition of cell proliferation.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HepG2 (Liver) | 8.4 | Cell cycle arrest |

| A549 (Lung) | 10.2 | Inhibition of glycolysis |

The anticancer effects of this compound are attributed to several mechanisms:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with the cell cycle, particularly at the G1/S checkpoint, preventing cancer cells from proliferating.

- Metabolic Inhibition : The compound has been shown to inhibit key enzymes involved in glycolysis, thereby starving cancer cells of energy.

Case Studies

In a notable study involving A549 lung cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP . Furthermore, in vivo studies demonstrated significant tumor growth inhibition in xenograft models treated with this compound .

Comparison with Similar Compounds

Structural Variations in Rhodanine Derivatives

Rhodanine derivatives are structurally diverse, with modifications at positions 3 and 5 significantly impacting their pharmacological profiles. Below is a comparison of key structural features:

Key Observations :

- Position 3 : Electron-withdrawing groups (e.g., 2-fluorophenyl) enhance interactions with enzyme active sites, while bulky substituents (e.g., benzo[d]thiazol-2-yl) may improve selectivity .

- Position 5: Indolinone-based substituents (e.g., 2-oxoindolin-3-ylidene) are associated with enzyme inhibition, whereas benzylidene or indolylmethylene groups correlate with antimicrobial or antioxidant activity .

Enzyme Inhibition

- Aldose/Aldehyde Reductase Inhibition: Compounds like (Z)-5-(4-methoxybenzylidene)-3-(2-morpholino-2-oxoethyl)-2-thioxothiazolidin-4-one (3f) exhibit inhibitory activity against diabetic complication-related enzymes, with IC₅₀ values in the micromolar range .

- Tyrosinase Inhibition: (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) shows potent tyrosinase inhibition, reducing melanogenesis in vivo .

Antimicrobial Activity

- Indolylmethylene derivatives (e.g., compound 5b) demonstrate superior antibacterial activity against resistant strains like MRSA (MIC < 1 µg/mL), outperforming ampicillin .

- Substitutions on the indole ring (e.g., methoxy at position 5) enhance antifungal activity, as seen in compound 5h .

Antioxidant Activity

- Thienopyrimidine-rhodanine hybrids (e.g., 5c and 5j) exhibit IC₅₀ values comparable to ascorbic acid (17.45 µg/mL), attributed to electron-donating groups like methyl or nitro on the benzylidene ring .

Structure-Activity Relationships (SAR)

- Fluorine Substitution : The 2-fluorophenyl group in the target compound may enhance metabolic stability and binding affinity via hydrophobic interactions .

- Indolinone vs. Benzylidene: Indolinone derivatives show promise in targeting kinases or reductases, while benzylidene analogs are more effective in antimicrobial/antioxidant roles .

- Electron-Donating Groups : Methoxy or hydroxy substituents on the benzylidene ring improve antioxidant and enzyme inhibitory activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.